2-Fluoro-4-isocyanato-1-methoxybenzene: Technical Characterization & Synthesis Guide
2-Fluoro-4-isocyanato-1-methoxybenzene: Technical Characterization & Synthesis Guide
Executive Summary
2-Fluoro-4-isocyanato-1-methoxybenzene (CAS: 221218-33-3), also known as 3-fluoro-4-methoxyphenyl isocyanate , serves as a critical electrophilic building block in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of the isocyanate group (–N=C=O) combined with the metabolic modulation provided by the fluorine substituent. This guide provides a comprehensive technical analysis of its spectral signature, synthetic pathways, and quality control protocols for research applications.
Part 1: Chemical Identity & Structural Analysis
The molecule consists of an anisole (methoxybenzene) core substituted with a fluorine atom at the ortho position relative to the methoxy group and an isocyanate group at the para position.
| Parameter | Specification |
| IUPAC Name | 2-Fluoro-4-isocyanato-1-methoxybenzene |
| Common Synonym | 3-Fluoro-4-methoxyphenyl isocyanate |
| CAS Number | 221218-33-3 |
| Molecular Formula | C |
| Molecular Weight | 167.14 g/mol |
| SMILES | COC1=C(C=C(C=C1)N=C=O)F |
| Physical State | Colorless to pale yellow solid/oil (low melting point) |
Part 2: Spectroscopic Characterization
Note: The following data represents the consensus of characteristic spectral features for this scaffold. Due to the high reactivity of the isocyanate group, samples must be prepared in anhydrous, non-nucleophilic solvents (e.g., CDCl
Infrared Spectroscopy (FT-IR)
The infrared spectrum provides the most definitive diagnostic peak for reaction monitoring. The isocyanate functionality exhibits a unique, intense antisymmetric stretching vibration.
-
Diagnostic Peak: 2250–2280 cm
(Strong, Sharp).-
Interpretation: Asymmetric –N=C=O stretch.[1] This peak is isolated from most other organic functional groups, making it ideal for monitoring reaction completion (appearance) or quenching (disappearance).
-
-
Secondary Peaks:
-
1610, 1510 cm
: Aromatic C=C ring stretches. -
1250–1280 cm
: C–O stretch (aryl ether). -
1000–1100 cm
: C–F stretch.
-
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl
)
The proton spectrum is characterized by the methoxy singlet and a specific splitting pattern in the aromatic region due to
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 3.89 | Singlet (s) | 3H | –OCH | N/A |
| 6.80 – 6.95 | Multiplet (m) | 2H | Ar-H (C5, C6) | Complex overlap due to |
| 6.98 – 7.10 | Doublet of Doublets (dd) | 1H | Ar-H (C3) |
Key Feature: The proton at position 3 (ortho to Fluorine, meta to Isocyanate) will show a distinct coupling pattern due to the proximity of the fluorine atom.
C NMR (100 MHz, CDCl
)
-
Isocyanate Carbon: ~124–125 ppm (Weak, broad due to quadrupolar relaxation of Nitrogen).
-
C–F Carbon (C2): ~150–154 ppm (Doublet,
Hz). -
Methoxy Carbon: ~56 ppm.
F NMR (376 MHz, CDCl
)
-
Shift: -134.0 to -136.0 ppm (Singlet or weak multiplet depending on decoupling).
-
Utility:
F NMR is highly effective for purity checks as it eliminates background signals from non-fluorinated impurities.
Mass Spectrometry (MS)
-
Ionization Mode: EI (Electron Impact) or ESI+ (in non-protic carrier).
-
Molecular Ion (M+): 167 m/z .
-
Fragmentation Pattern (EI):
-
m/z 167: Parent Ion [M]
. -
m/z 139: [M – CO]
(Loss of carbonyl from isocyanate). -
m/z 124: [M – NCO]
(Loss of isocyanate group).
-
Part 3: Synthetic Pathway (Curtius Rearrangement)[2]
While phosgenation of amines is an industrial route, the Curtius Rearrangement is the preferred method for laboratory-scale synthesis due to higher safety profiles and avoidance of phosgene gas.
Reaction Scheme
Precursor: 3-Fluoro-4-methoxybenzoic acid. Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA).[2] Solvent: Anhydrous Toluene.[2][3]
Step-by-Step Protocol
-
Activation: Dissolve 3-fluoro-4-methoxybenzoic acid (1.0 equiv) in anhydrous toluene under Argon atmosphere.
-
Base Addition: Add Triethylamine (1.1 equiv) and stir at room temperature for 15 minutes.
-
Azide Formation: Add DPPA (1.1 equiv) dropwise.[2] Stir at RT for 30 minutes to form the acyl azide intermediate.
-
Rearrangement: Heat the reaction mixture to 80–90°C .
-
Observation: Evolution of N
gas indicates the rearrangement of the acyl azide to the isocyanate.
-
-
Completion: Monitor via FT-IR. The reaction is complete when the acyl azide peak (~2140 cm
) disappears and the isocyanate peak (2270 cm ) maximizes. -
Isolation: Concentrate under reduced pressure. For high purity, vacuum distillation is recommended over column chromatography (silica gel can hydrolyze the isocyanate).
Synthesis Workflow Diagram
Caption: Operational workflow for the Curtius rearrangement synthesis of the target isocyanate.
Part 4: Handling, Stability & Quality Control
Isocyanates are electrophilic and moisture-sensitive. They react rapidly with nucleophiles (amines, alcohols, water) to form ureas, carbamates, or amines (via unstable carbamic acids).[4]
Stability Protocol
-
Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).
-
Container: Septum-sealed vials or flame-sealed ampoules. Avoid cork or rubber stoppers that contain moisture.
-
Quenching Spills: Treat with a solution of 5% aqueous ammonia and 10% isopropyl alcohol.
Quality Control (QC) Logic
The following decision tree outlines the validation process to ensure the reagent is active before use in expensive drug discovery steps.
Caption: QC decision tree for validating isocyanate integrity prior to usage.
Part 5: Reactivity Profiling in Medicinal Chemistry
In drug development, this building block is primarily used to install the 3-fluoro-4-methoxyphenyl urea motif, a common pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR targets).
Standard Derivatization (Urea Formation)
To verify the identity of the isocyanate if spectral data is ambiguous, or to synthesize a library:
-
Reactant: Mix isocyanate with Benzylamine (1.0 equiv) in DCM.
-
Product: 1-Benzyl-3-(3-fluoro-4-methoxyphenyl)urea.
-
Validation: The resulting urea is a stable solid with a distinct melting point and disappearance of the 2270 cm
IR band, replaced by a Urea C=O stretch at ~1650 cm .
References
-
National Institutes of Health (NIH). (2025). 4-Fluoro-3-methoxybenzoyl isocyanate PubChem Compound Summary. PubChem.[5][6] Retrieved January 29, 2026, from [Link]
-
Spectroscopy Online. (2023). The Infrared Spectra of Diisocyanates. Retrieved January 29, 2026, from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Fluoro-3-methoxybenzoyl isocyanate | C9H6FNO3 | CID 103513026 - PubChem [pubchem.ncbi.nlm.nih.gov]
